molecular formula C29H27F3N6O2 B10919621 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10919621
M. Wt: 548.6 g/mol
InChI Key: HBAVRQDBXTYCKH-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis-4’-(3’,5’-dimethyl)-pyrazolylbenzene
  • 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene
  • 4,4’'-(1,4-phenylene)bis[3,5-dimethyl-1H-pyrazole]

Uniqueness

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

Molecular Formula

C29H27F3N6O2

Molecular Weight

548.6 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-2-[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H27F3N6O2/c1-6-22-26(18-7-11-20(39-4)12-8-18)36-38(27(22)19-9-13-21(40-5)14-10-19)28-33-24(15-25(34-28)29(30,31)32)23-16-37(3)35-17(23)2/h7-16H,6H2,1-5H3

InChI Key

HBAVRQDBXTYCKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4C)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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